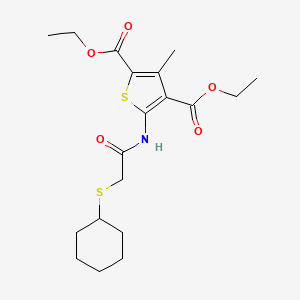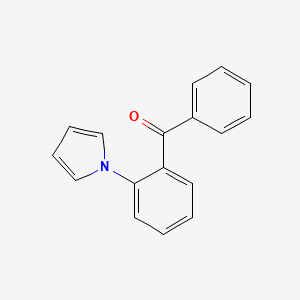
1-(2-benzoylphenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Benzoylphenyl)-1H-pyrrole is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a pyrrole ring
作用机制
Target of Action
The primary target of 1-(2-benzoylphenyl)-1H-pyrrole is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound interacts with its targets, the PPARs, by binding to a hormone response element located in the promoter region of target genes . This binding results in the activation of PPAR/RXR heterodimers, leading to the specific induction of subsets of genes controlling lipids, carbohydrates, and energy homeostasis .
Biochemical Pathways
The compound affects the biochemical pathways related to lipid and carbohydrate metabolism. It influences the PPARs, which are involved in the regulation of genes controlling lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . The compound also affects the SN2 pathway, typically associated with 1° benzylic halides .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that these properties significantly impact the bioavailability of the compound, determining its concentration in the body and thus its therapeutic effect .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in gene expression related to lipid and carbohydrate metabolism. By activating PPARs, the compound can influence the expression of genes that regulate lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . This can lead to changes in cellular metabolism and potentially impact conditions like diabetes and obesity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Benzoylphenyl)-1H-pyrrole can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of 2-phenylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under specific conditions to form the pyrrole ring with the benzoylphenyl substituent.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 1-(2-Benzoylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzoyl-substituted ketones or acids.
Reduction: Formation of hydroxyl-substituted derivatives.
Substitution: Various substituted pyrrole and phenyl derivatives.
科学研究应用
1-(2-Benzoylphenyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
相似化合物的比较
1-(2-Benzoylphenyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(2-Benzoylphenyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties.
Uniqueness: 1-(2-Benzoylphenyl)-1H-pyrrole is unique due to its specific combination of a benzoylphenyl group with a pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
phenyl-(2-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCSDWSOHXREBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)
amine hydrochloride](/img/structure/B2947665.png)
![1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea](/img/structure/B2947670.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)
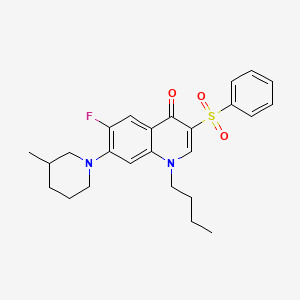
![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)
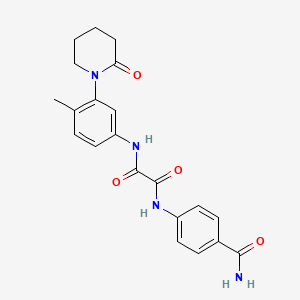
![N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947675.png)
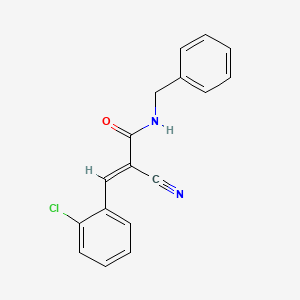
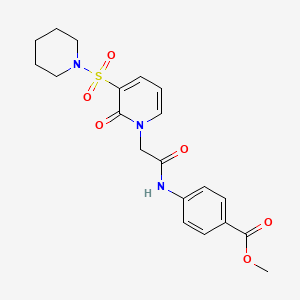
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)
![6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)
![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)
